1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide
CAS No.: 2034229-23-5
Cat. No.: VC5818518
Molecular Formula: C18H14ClF3N6O
Molecular Weight: 422.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034229-23-5 |
|---|---|
| Molecular Formula | C18H14ClF3N6O |
| Molecular Weight | 422.8 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H14ClF3N6O/c19-13-2-1-12(18(20,21)22)5-14(13)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29) |
| Standard InChI Key | WYLQNSLPVGKALB-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide, reflects its three primary components:
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Azetidine-3-carboxamide backbone: A four-membered saturated ring system providing conformational rigidity.
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6-(1H-Imidazol-1-yl)pyrimidin-4-yl substituent: A bicyclic heteroaromatic system capable of π-π stacking and hydrogen bonding.
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2-Chloro-5-(trifluoromethyl)phenyl group: An electron-deficient aromatic ring enhancing lipophilicity and target binding.
The molecular formula is C₁₈H₁₄ClF₃N₆O, with a molar mass of 422.8 g/mol.
Physicochemical Properties
Key properties derived from computational models and structural analogs include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 98 Ų |
The presence of the trifluoromethyl group (-CF₃) enhances metabolic stability by resisting oxidative degradation, while the chloro substituent contributes to electrophilic reactivity.
Spectroscopic Characteristics
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SMILES: C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
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InChIKey: WYLQNSLPVGKALB-UHFFFAOYSA-N
The stereochemistry at the azetidine ring’s 3-position remains uncharacterized in public datasets, suggesting opportunities for enantioselective synthesis studies.
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthetic route involves three modular steps:
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Azetidine-3-carboxylic acid derivative preparation: Cyclization of γ-amino alcohols or ring-opening of β-lactams.
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Pyrimidine-imidazole coupling: Suzuki-Miyaura cross-coupling between 4-chloro-6-(imidazol-1-yl)pyrimidine and azetidine intermediates.
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Amide bond formation: Carbodiimide-mediated coupling with 2-chloro-5-(trifluoromethyl)aniline.
Process Optimization Challenges
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Azetidine ring stability: Four-membered rings are prone to ring-opening under acidic or basic conditions, necessitating mild reaction protocols.
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Regioselectivity in imidazole substitution: Ensuring exclusive N1-substitution on the imidazole ring requires careful catalyst selection .
Pharmacological Profile and Mechanism of Action
Target Prediction
Quantitative structure-activity relationship (QSAR) modeling against kinase databases suggests potential inhibition of:
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Tropomyosin receptor kinases (TrkA/B/C): Implicated in neuropathic pain and cancer.
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Cyclin-dependent kinases (CDK4/6): Cell cycle regulators targeted in breast cancer therapy.
Binding Mode Analysis
Molecular docking studies propose:
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Azetidine-carboxamide: Anchors to kinase hinge regions via hydrogen bonds with backbone amides.
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Trifluoromethylphenyl group: Occupies hydrophobic pockets, enhancing binding affinity.
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Imidazole-pyrimidine: Mediates π-cation interactions with lysine/arginine residues .
Preclinical Research Findings
In Vitro Bioactivity
While direct assays are unpublished, structurally related imidazo[1,2-a]pyrimidines exhibit:
| Activity | IC₅₀/EC₅₀ | Model System |
|---|---|---|
| Antiproliferative | 0.8–5.2 μM | MCF-7 breast cancer |
| Antimicrobial | 4–16 μg/mL | S. aureus |
| Antioxidant | 12–38 μM | DPPH assay |
Mechanistic studies correlate these effects with ROS scavenging and topoisomerase II inhibition.
ADMET Profiling
Predictive toxicology models flag two potential issues:
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hERG inhibition risk: pIC₅₀ ≈ 5.1, suggesting possible cardiotoxicity at high doses.
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CYP3A4 inhibition: Competitive binding (Ki ≈ 9.3 μM) may cause drug-drug interactions .
Future Directions
Clinical Translation Barriers
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Solubility limitations: LogP >3 may necessitate prodrug strategies or nanocarrier formulations.
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Stereochemical optimization: Unresolved racemic mixture complicates PK/PD studies.
Collaborative Opportunities
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